molecular formula C19H22N2O4 B268266 2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

Cat. No. B268266
M. Wt: 342.4 g/mol
InChI Key: BCYAQGGXNJJUST-UHFFFAOYSA-N
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Description

2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide, commonly known as EMA401, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic properties. In

Mechanism of Action

EMA401 is a selective antagonist of the 2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide. The 2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide is a G protein-coupled receptor that is involved in the regulation of blood pressure and cardiovascular function. EMA401 has been shown to inhibit the activation of the 2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide, which leads to a reduction in the release of pro-inflammatory cytokines and chemokines. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects
EMA401 has been shown to have analgesic properties in various animal models of neuropathic pain. It has been demonstrated to reduce mechanical allodynia and thermal hyperalgesia in these models. EMA401 has also been shown to reduce the release of pro-inflammatory cytokines and chemokines in vitro, which suggests that it has anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of EMA401 is that it has been extensively studied in preclinical models of neuropathic pain. This has led to a better understanding of its mechanism of action and potential therapeutic applications. However, one of the limitations of EMA401 is that its efficacy in humans has not been fully established. Clinical trials are ongoing to determine the safety and efficacy of EMA401 in the treatment of chronic pain.

Future Directions

There are several future directions for the research of EMA401. One potential direction is to investigate its efficacy in other chronic pain conditions, such as fibromyalgia and chronic back pain. Another direction is to investigate the potential use of EMA401 in combination with other analgesic drugs. Additionally, further research is needed to determine the safety and efficacy of EMA401 in humans.

Synthesis Methods

The synthesis of EMA401 involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This is then reacted with 2-methoxyethylamine to form 2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide. The synthesis of EMA401 has been reported in several publications, including a patent filed by Spinifex Pharmaceuticals.

Scientific Research Applications

EMA401 has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. In preclinical studies, EMA401 has been shown to have analgesic properties in various animal models of neuropathic pain. This has led to the development of EMA401 as a potential treatment for chronic pain conditions, such as post-herpetic neuralgia and diabetic neuropathy.

properties

Product Name

2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-3-25-17-11-7-5-9-15(17)19(23)21-16-10-6-4-8-14(16)18(22)20-12-13-24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

BCYAQGGXNJJUST-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCOC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCOC

Origin of Product

United States

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